molecular formula C14H12N4O2S B327072 ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE

ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE

Cat. No.: B327072
M. Wt: 300.34 g/mol
InChI Key: KWCSDJJCMRBRLF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE is a chemical compound with the molecular formula C14H12N4O2S and a molecular weight of 300.34 g/mol This compound is notable for its unique structure, which includes a benzisothiazole ring system fused with a hydrazone moiety

Preparation Methods

The synthesis of isonicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone typically involves the reaction of isonicotinaldehyde with 1,1-dioxido-1,2-benzisothiazol-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydrazone moiety is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of isonicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE can be compared with other similar compounds, such as:

    Isonicotinaldehyde hydrazone: Lacks the benzisothiazole ring system, making it less effective in certain applications.

    Benzisothiazole hydrazone: Does not contain the isonicotinaldehyde moiety, which may reduce its biological activity.

    1,1-Dioxido-1,2-benzisothiazol-3-yl hydrazone: Similar structure but lacks the isonicotinaldehyde component, affecting its overall properties.

These comparisons highlight the uniqueness of isonicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone, particularly in terms of its combined structural features and resulting applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-methyl-1,1-dioxo-N-[(E)-pyridin-4-ylmethylideneamino]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H12N4O2S/c1-18(16-10-11-6-8-15-9-7-11)14-12-4-2-3-5-13(12)21(19,20)17-14/h2-10H,1H3/b16-10+

InChI Key

KWCSDJJCMRBRLF-MHWRWJLKSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=NC=C3

SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=NC=C3

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.